5-(4-cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile

Description

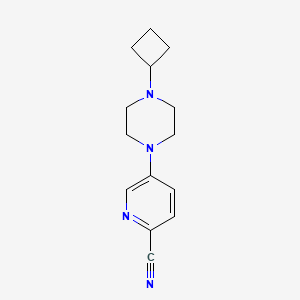

5-(4-Cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 2 and a 4-cyclobutylpiperazinyl substituent at position 4. The piperazine moiety, a six-membered ring with two nitrogen atoms, is substituted with a cyclobutyl group, introducing steric bulk and moderate lipophilicity.

Properties

IUPAC Name |

5-(4-cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-10-12-4-5-14(11-16-12)18-8-6-17(7-9-18)13-2-1-3-13/h4-5,11,13H,1-3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZRWXDPKVQWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C3=CN=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile typically involves the following steps:

Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

Introduction of the cyclobutyl group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.

Formation of the pyridine ring: The pyridine ring is synthesized through condensation reactions involving appropriate precursors.

Coupling of the piperazine and pyridine rings: The piperazine and pyridine rings are coupled using cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

5-(4-cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(4-cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various cellular pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-2-carbonitrile Derivatives

5-(4-Fluorophenyl)pyridine-2-carbonitrile (SC-21906)

- Structure : Pyridine-2-carbonitrile core with a 4-fluorophenyl group at position 5.

- Key Differences : Replaces the 4-cyclobutylpiperazine with a fluorophenyl group, increasing aromaticity and electron-withdrawing effects.

- This substitution is common in kinase inhibitors for optimizing target binding .

4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile

- Structure: Pyridine-2-carbonitrile with a phenoxy group substituted with methylamino and nitro groups.

- Key Differences: The phenoxy linker introduces rigidity and electronic effects (nitro: electron-withdrawing; methylamino: electron-donating).

- Implications: The nitro group may improve π-stacking interactions in enzyme active sites, while the phenoxy spacer could alter conformational flexibility compared to direct piperazine linkage .

Pyrimidine-5-carbonitrile Derivatives (CDK9 Inhibitors)

describes pyrimidine-5-carbonitrile compounds (e.g., 12l, 12m, 12n, 12p) with substituted piperazinyl or piperidinyl groups. While these are pyrimidines, their structural and functional similarities to the target compound are notable:

- Core Structure: Pyrimidine vs. pyridine.

- Substituents :

- 12l : 4-Acetylpiperazinyl group; acetyl reduces basicity of piperazine, altering pharmacokinetics.

- 12m : Unsubstituted piperazine; higher polarity but lower metabolic stability.

- 12n : Piperidinyl group; reduced polarity compared to piperazine, increasing lipophilicity.

Piperazine-Linked Heterocycles

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

- Structure: Piperazine links pyridine-3-carbonitrile to a dimethylaminopyrimidine group.

- Key Differences : The additional pyrimidine moiety introduces a second aromatic system, enabling dual-target interactions. The chloro substituent increases molecular weight and lipophilicity.

- Implications : The extended conjugation may improve binding to hydrophobic pockets but reduce solubility. The target compound’s simpler structure (single aromatic core) may offer synthetic advantages .

Triazole-Linked Analog (Topiroxostat)

- Structure : 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile.

- Key Differences : Triazole linker replaces piperazine, introducing bioisosteric properties. The triazole’s planar structure facilitates π-π interactions, while the piperazine’s chair conformation offers conformational flexibility.

- Biological Activity : Topiroxostat is a xanthine oxidase inhibitor, highlighting the carbonitrile group’s role in coordinating enzyme active-site metals (e.g., molybdenum). The target compound’s piperazine may similarly engage in hydrogen bonding .

Structural and Functional Analysis Table

| Compound | Core Structure | Key Substituents | Physicochemical Properties | Potential Applications |

|---|---|---|---|---|

| 5-(4-Cyclobutylpiperazin-1-yl)pyridine-2-carbonitrile | Pyridine | 4-Cyclobutylpiperazinyl, carbonitrile | Moderate logP, polar piperazine | Kinase inhibition (inferred) |

| 5-(4-Fluorophenyl)pyridine-2-carbonitrile (SC-21906) | Pyridine | 4-Fluorophenyl, carbonitrile | High logP, aromatic | Kinase inhibitors |

| 12l (CDK9 inhibitor) | Pyrimidine | 4-Acetylpiperazinyl, carbonitrile | Reduced basicity, moderate solubility | CDK9 inhibition (IC₅₀ < 100 nM) |

| Topiroxostat | Pyridine | Triazole linker, carbonitrile | Planar, metal-coordinating | Xanthine oxidase inhibition |

Research Implications and Gaps

- Synthetic Challenges : Introducing the cyclobutyl group to piperazine may require specialized cyclization techniques, contrasting with straightforward acetylation in 12l .

- Biological Data: No direct activity data for the target compound; comparative studies with CDK9 or xanthine oxidase inhibitors are needed.

- Optimization : Cyclobutyl’s steric effects could be probed against smaller (e.g., methyl) or bulkier (e.g., adamantyl) groups to balance binding and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.